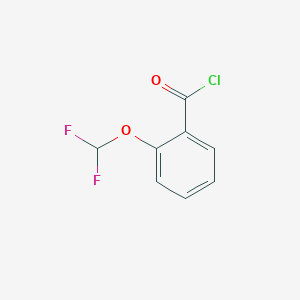

2-(Difluoromethoxy)benzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Difluoromethoxy)benzoyl chloride” is a chemical compound with the molecular formula C8H5ClF2O2 . It has an average mass of 206.574 Da and a monoisotopic mass of 205.994614 Da .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of benzoyl chloride derivatives. For instance, the solvolysis of aromatic acid chlorides in various solvents has been studied . Another study discussed the synthesis of a salicylic acid derivative by reacting salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone with a pyridine catalyst .Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using gas electron diffraction data . The molecule exists in the gas phase as two stable non-planar conformers, anti and gauche, with respect to the halogen atom positions .Applications De Recherche Scientifique

Synthesis of Quinazolinones

2-Fluoro substituted benzoyl chlorides, including 2-(Difluoromethoxy)benzoyl chloride, are utilized in the synthesis of 4(3H)-quinazolinones. This process involves a cyclocondensation reaction with 2-amino-N-heterocycles, yielding products that have shown moderate activity against various tumor cell lines. The reaction typically results in products that precipitate directly from the mixture, simplifying the purification process (Deetz et al., 2001).

Production of Substituted Naphthalenes and Anthracenes

Benzoyl chlorides, including variants like this compound, are key in the iridium-catalyzed reaction with internal alkynes. This reaction, accompanied by decarbonylation, efficiently produces 1,2,3,4-tetrasubstituted naphthalenes and anthracene derivatives. The use of 2-naphthoyl chlorides in this process selectively affords anthracene derivatives, expanding the scope of aromatic compounds that can be synthesized (Yasukawa et al., 2002).

Synthesis of Benzo[1,3]dioxin-4-ones

This compound is instrumental in the creation of a new class of compounds, 2-alkylidene-benzo[1,3]dioxin-4-ones. These compounds are synthesized through the cyclization of corresponding o-acyloxy benzoyl chlorides. Notably, 2-methylene-benzo[1,3]dioxin-4-one, derived from this process, acts as a prodrug for aspirin and serves as a valuable intermediate in synthesizing new aspirin prodrugs (Babin & Bennetau, 2001).

Antimicrobial Applications

This compound has been successfully incorporated into ethylene acrylic acid polymer matrices to control microbial contamination. This application is vital in the food industry, where it's used to reduce the growth rate and population of target microorganisms, thus extending the shelf life of various food products. The antimicrobial activity of the modified ionomer films was specifically studied against Penicillium sp. and Aspergillus sp., indicating a potential for broader antimicrobial applications (Matche et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzoyl chloride compounds are generally known to react with nucleophiles, such as amines or alcohols, to form amides or esters respectively .

Mode of Action

The mode of action of 2-(Difluoromethoxy)benzoyl chloride is likely through a nucleophilic acyl substitution reaction . In this reaction, a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of an intermediate tetrahedral complex. This complex then collapses, releasing a chloride ion and forming the desired amide or ester .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific amide or ester formed through its reaction with a nucleophile . These effects could range from changes in protein function to alterations in metabolic pathways, depending on the identity of the nucleophile.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of this compound . For instance, the rate of the nucleophilic acyl substitution reaction could be affected by the pH of the environment .

Propriétés

IUPAC Name |

2-(difluoromethoxy)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSXCIOSWIQIKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2393364.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2393368.png)

![Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2393372.png)

![2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2393376.png)